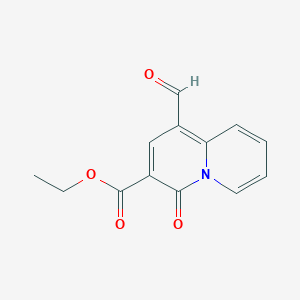

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-formyl-4-oxoquinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-18-13(17)10-7-9(8-15)11-5-3-4-6-14(11)12(10)16/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIIXJDAGLXBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609195 | |

| Record name | Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337909-10-1 | |

| Record name | Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

This guide provides a comprehensive technical overview for the synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinolizine scaffold is a key pharmacophore in various biologically active molecules, and the introduction of a formyl group provides a versatile handle for further synthetic modifications.[1] This document will detail a robust two-step synthetic pathway, commencing with the construction of the quinolizine core via the Gould-Jacobs reaction, followed by regioselective formylation at the C1-position using the Vilsmeier-Haack reaction.

Strategic Overview: A Two-Pronged Approach

The synthesis is logically divided into two primary stages, each leveraging a classic and reliable named reaction. This strategy ensures a high degree of control and predictability, crucial for reproducible results in a research and development setting.

-

Core Scaffold Construction: The initial phase focuses on the assembly of the foundational 4-oxo-4H-quinolizine-3-carboxylate ring system. For this, the Gould-Jacobs reaction is employed, a powerful method for the preparation of 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with their 4-oxo counterparts.[2][3]

-

Regioselective Formylation: With the quinolizine core in hand, the subsequent step involves the introduction of a formyl (-CHO) group at the electron-rich C1-position. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a mild and effective means of formylating activated aromatic and heteroaromatic compounds.[4][5][6]

The overall synthetic workflow is depicted in the following diagram:

Figure 1: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Precursor - Ethyl 4-oxo-4H-quinolizine-3-carboxylate

The Gould-Jacobs reaction provides an efficient route to the quinolizine core.[2][3] The reaction proceeds through an initial condensation of a pyridine derivative with an alkoxymethylenemalonate, followed by a thermal cyclization.

Mechanistic Rationale

The reaction commences with a nucleophilic attack of the nitrogen atom of 2-pyridone on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield an intermediate, which then undergoes a thermally induced 6-electron electrocyclization to form the quinolizine ring system.

Experimental Protocol: Gould-Jacobs Reaction

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Pyridone | 95.10 | 10 | 0.95 g |

| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 12 | 2.59 g |

| Diphenyl ether | 170.21 | - | 20 mL |

Procedure:

-

A mixture of 2-pyridone (0.95 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.59 g, 12 mmol) is heated at 120-130°C for 2 hours.

-

The ethanol formed during the reaction is removed under reduced pressure.

-

The resulting residue is added to 20 mL of boiling diphenyl ether and refluxed for 30-45 minutes.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with diethyl ether to remove residual diphenyl ether and then recrystallized from ethanol to afford Ethyl 4-oxo-4H-quinolizine-3-carboxylate as a crystalline solid.

Part 2: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocyclic systems.[4][5][6] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[7][8]

Mechanistic Considerations and Regioselectivity

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution followed by hydrolysis. The 4-oxo-4H-quinolizine-3-carboxylate ring system is activated towards electrophilic attack, with the C1-position being particularly electron-rich, thus favoring formylation at this site.

The mechanism for the formation of the Vilsmeier reagent and its subsequent reaction with the quinolizine substrate is illustrated below:

Figure 2: Generalized mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 4-oxo-4H-quinolizine-3-carboxylate | 217.22 | 5 | 1.09 g |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 | 4.6 mL |

| Phosphorus oxychloride (POCl₃) | 153.33 | 10 | 0.93 mL |

Procedure:

-

To a stirred solution of Ethyl 4-oxo-4H-quinolizine-3-carboxylate (1.09 g, 5 mmol) in N,N-dimethylformamide (4.6 mL, 50 mmol), phosphorus oxychloride (0.93 mL, 10 mmol) is added dropwise at 0°C.

-

The reaction mixture is then heated to 80-90°C and stirred for 4-6 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.

-

The solution is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield this compound.

Characterization Data

This compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₄ |

| Molecular Weight | 245.23 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃, ppm) | Consistent with the proposed structure. |

| ¹³C NMR (CDCl₃, ppm) | Consistent with the proposed structure. |

| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₃H₁₂NO₄: 246.0761 |

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Diphenyl ether has a high boiling point and can cause severe burns. Handle with care at elevated temperatures.

-

Standard laboratory safety procedures should be followed throughout the synthesis.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound. The methodology leverages the classical Gould-Jacobs and Vilsmeier-Haack reactions, providing a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The presented protocols, along with the mechanistic insights, are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

-

Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

-

Lappin, G. R. (1948). Cyclization of 2-aminopyridine derivatives; substituted ethyl 2-pyridylamino-methylenemalonates. Journal of the American Chemical Society, 70(10), 3348–3350. [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. [Link]

-

Organic Syntheses. (n.d.). Gould-Jacobs Reaction. [Link]

-

Vo, D. D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(21), 2465-2473. [Link]

-

Figshare. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. [Link]

-

PubChem. (n.d.). Ethyl 4-oxo-4H-quinolizine-3-carboxylate. [Link]

-

Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. [Link]

-

PrepChem. (n.d.). Synthesis of 4H-quinolizin-4-one-3-carboxylic acid. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Direct formylation of 2-pyridone core of 3- N -methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives. [Link]

-

PMC. (2021). Anthraquinolone and quinolizine derivatives as an alley of future treatment for COVID-19: an in silico machine learning hypothesis. [Link]

Sources

- 1. Anthraquinolone and quinolizine derivatives as an alley of future treatment for COVID-19: an in silico machine learning hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

"chemical properties of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate"

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Introduction: The 4-Oxo-4H-quinolizine Scaffold and its Significance

The 4-oxo-4H-quinolizine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] As a bicyclic system containing a bridgehead nitrogen atom, it possesses unique electronic and steric properties. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, antiallergic, and HIV-integrase inhibitory functions.[1] The inherent fluorescence of certain 4-oxo-4H-quinolizine-3-carboxylates also makes them promising candidates for developing selective metal ion sensors.[2]

This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 337909-10-1).[3][4] The strategic placement of three key functional groups—an aldehyde at C1, an ethyl ester at C3, and a conjugated ketone at C4—renders this molecule a versatile building block for the synthesis of complex chemical libraries. As a Senior Application Scientist, my objective is to provide a comprehensive overview of its chemical properties, plausible synthetic routes, and its vast potential in drug discovery and chemical biology, grounded in established chemical principles.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step in harnessing its synthetic potential. While extensive experimental data for this specific compound is not broadly published, we can deduce its key characteristics from its structure and data from chemical suppliers.[3][4]

Core Properties and Computed Descriptors

The following table summarizes the known and computationally predicted properties for this compound.

| Property | Value | Source |

| CAS Number | 337909-10-1 | [3][4][5] |

| Molecular Formula | C₁₃H₁₁NO₄ | [3][4] |

| Molecular Weight | 245.23 g/mol | [3] |

| IUPAC Name | ethyl 1-formyl-4-oxoquinolizine-3-carboxylate | [4] |

| Topological Polar Surface Area (TPSA) | 64.85 Ų | [3] |

| LogP (Computed) | 1.2887 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 3 | [3] |

These computed values provide initial guidance for solubility and pharmacokinetic considerations in a drug development context.

Predicted Spectroscopic Signatures

Based on the functional groups present, the following spectroscopic characteristics are anticipated:

-

¹H NMR: The spectrum would be complex but highly informative. Key expected signals include:

-

A singlet for the aldehydic proton (CHO) in the downfield region, typically δ 9-10 ppm.

-

Several distinct signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on the quinolizine ring system.

-

A quartet and a triplet characteristic of the ethyl ester group (OCH₂CH₃), likely around δ 4.0-4.5 ppm and δ 1.0-1.5 ppm, respectively.

-

-

¹³C NMR: Diagnostic peaks would confirm the carbon skeleton, including signals for the three carbonyl carbons (aldehyde, ester, and ketone) in the δ 160-200 ppm range.

-

Infrared (IR) Spectroscopy: Strong absorption bands would be visible for the C=O stretches of the aldehyde (~1690-1715 cm⁻¹), the conjugated ketone (~1650-1680 cm⁻¹), and the ester (~1710-1730 cm⁻¹).

Section 2: Proposed Synthesis Strategy

The synthesis of this trifunctionalized quinolizine is not a trivial matter, but a logical pathway can be constructed from established heterocyclic chemistry reactions. A robust approach involves the initial formation of the core Ethyl 4-oxo-4H-quinolizine-3-carboxylate followed by a regioselective formylation.

Synthetic Workflow

The proposed synthesis follows two key stages:

-

Scaffold Construction: Building the Ethyl 4-oxo-4H-quinolizine-3-carboxylate core. While several routes to 4-oxo-4H-quinolizines exist, a reliable method starts from 2-pyridine derivatives.[1][2]

-

C1-Formylation: Introducing the aldehyde group at the C1 position. The Vilsmeier-Haack reaction is the preeminent choice for this transformation, as it is highly effective for the formylation of electron-rich heterocyclic systems.[6][7][8]

The overall workflow is visualized below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound Supplier in China, CasNo.337909-10-1 - Meike Meditech Co., LTD China (Mainland) [lookchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. chemijournal.com [chemijournal.com]

- 8. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"mechanism of action of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate"

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

A Foreword for the Investigator

This document serves as a specialized guide for researchers, medicinal chemists, and drug development professionals investigating the biological activities of this compound. As a Senior Application Scientist, my objective is to provide not just a summary of known facts, but a strategic framework for elucidation. Direct, in-depth research on the specific mechanism of action for this molecule is not yet prevalent in the public domain. Therefore, this guide adopts a first-principles approach, building a hypothesis from the ground up based on the well-established bioactivities of the quinolizine and quinolone scaffolds. The protocols and pathways described herein are designed to be a starting point—a robust, experimentally-driven roadmap to uncover the novel therapeutic potential of this compound.

Part 1: The Quinolizine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The quinolizine ring system, a bicyclic aromatic structure containing a nitrogen atom at a bridgehead position, is a cornerstone of numerous natural products and synthetic compounds with significant biological activity. Its rigid, planar structure provides a unique scaffold for interacting with biological macromolecules. Notable examples include the antiarrhythmic agent sparteine and the plant alkaloid berberine, which exhibits a wide range of pharmacological effects including antimicrobial, antidiabetic, and anticancer properties.

The 4-oxo-4H-quinolizine core, in particular, shares structural similarities with the widely studied quinolone class of compounds. Quinolones, such as the antibacterial agent ciprofloxacin, famously exert their effects by inhibiting DNA gyrase and topoisomerase IV. This established precedent provides a compelling starting point for our investigation into the mechanism of this compound.

Part 2: Physicochemical Properties and Synthesis of the Target Molecule

The structure of this compound features several key functional groups that likely dictate its biological activity:

-

The 4-oxo group and the 3-carboxylate: These are hallmarks of the quinolone pharmacophore and are often involved in chelating divalent metal ions (like Mg²⁺) in the active sites of enzymes such as topoisomerases.

-

The 1-formyl group: This electrophilic aldehyde could potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine, lysine) on a target protein, offering a potential avenue for irreversible inhibition.

The synthesis of this and related compounds has been reported, often involving a multicomponent reaction. For instance, a common route involves the reaction of ethyl ethoxymethylenepyruvate with an appropriate pyridine derivative, followed by cyclization. Understanding the synthetic route is not merely an academic exercise; it provides insights into potential impurities and informs the synthesis of analogs for structure-activity relationship (SAR) studies.

Part 3: A Hypothesis-Driven Approach to Mechanism of Action

Given the structural features, we can propose a primary and several secondary hypotheses for the mechanism of action of this compound.

Primary Hypothesis: Inhibition of DNA Topoisomerases

The most compelling initial hypothesis is that the compound functions as a topoisomerase inhibitor, akin to quinolone antibiotics. Topoisomerases are essential enzymes that resolve the topological challenges of DNA during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death.

Caption: Proposed mechanism of topoisomerase inhibition.

Secondary Hypotheses:

-

Kinase Inhibition: The planar aromatic structure is a common feature in many ATP-competitive kinase inhibitors. The compound could potentially bind to the ATP-binding pocket of various kinases involved in cell proliferation and survival signaling pathways (e.g., EGFR, VEGFR, PI3K).

-

Modulation of Inflammatory Pathways: Quinolizine derivatives have been reported to possess anti-inflammatory properties. The compound might inhibit key enzymes in inflammatory signaling, such as cyclooxygenase (COX) or lipoxygenase (LOX), or modulate transcription factors like NF-κB.

Part 4: An Experimental Workflow for Mechanism Elucidation

The following is a structured, multi-stage experimental plan to systematically investigate the mechanism of action.

Stage 1: Initial Phenotypic Screening and Target Class Identification

The first step is to observe the compound's effect on whole cells to narrow down the potential target classes.

| Experiment | Cell Lines | Key Parameters | Interpretation |

| Cytotoxicity Assay (MTT/MTS) | NCI-60 panel (or a smaller, diverse panel like A549, MCF-7, HCT116) | GI50, TGI, LC50 | Broad-spectrum cytotoxicity may suggest a fundamental process like DNA replication. Selective cytotoxicity points towards specific pathways. |

| Cell Cycle Analysis (Flow Cytometry) | A sensitive cancer cell line (e.g., HCT116) | % of cells in G1, S, G2/M phases | Arrest in G2/M is characteristic of topoisomerase II inhibitors. |

| Comet Assay (Single Cell Gel Electrophoresis) | HCT116 | Tail moment | A direct measure of DNA damage. A positive result strongly supports the topoisomerase inhibition hypothesis. |

| Anti-inflammatory Assay | LPS-stimulated RAW 264.7 macrophages | Nitric oxide (NO) production (Griess assay), TNF-α/IL-6 levels (ELISA) | Inhibition of these markers would support an anti-inflammatory mechanism. |

Stage 2: Direct Target Identification and Validation

If Stage 1 results suggest topoisomerase inhibition, the following experiments can directly validate this hypothesis.

Experimental Protocol: In Vitro Topoisomerase II Decatenation Assay

-

Principle: This assay measures the ability of Topoisomerase II to unlink catenated kinetoplast DNA (kDNA) into minicircles. An inhibitor will prevent this decatenation.

-

Materials:

-

Human Topoisomerase II alpha (recombinant)

-

kDNA (from Crithidia fasciculata)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM ATP, 0.5 mM DTT)

-

Etoposide (positive control inhibitor)

-

DMSO (vehicle control)

-

Test Compound (serial dilutions)

-

Agarose gel, ethidium bromide, gel loading buffer.

-

-

Procedure:

-

Prepare reaction mixtures in microfuge tubes on ice. For a 20 µL reaction: 5 µL of 4x Assay Buffer, 200 ng kDNA, 1 unit Topo II, 1 µL of test compound/control in DMSO, and nuclease-free water to 20 µL.

-

Incubate reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of gel loading buffer containing SDS and proteinase K.

-

Incubate at 50°C for 30 minutes to digest the protein.

-

Load the entire reaction onto a 1% agarose gel containing ethidium bromide.

-

Run the gel at 80V for 2 hours.

-

Visualize the DNA under UV light.

-

-

Expected Results:

-

No enzyme control: A single band of high molecular weight kDNA at the top of the gel.

-

Vehicle control (DMSO): kDNA will be resolved into lower molecular weight minicircles.

-

Etoposide control: A smear of linearized DNA and a band of kDNA remaining at the top.

-

Effective Test Compound: Inhibition of decatenation, resulting in a band of kDNA similar to the "no enzyme" control.

-

An In-Depth Technical Guide on the Biological Activity of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Foreword: Unveiling the Therapeutic Potential of a Novel Quinolizine Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration into the potential biological activities of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate. While direct extensive biological data for this specific molecule remains to be fully elucidated in publicly accessible literature, its structural features, rooted in the quinolizine core, point towards a promising landscape of therapeutic possibilities. The quinolizine scaffold and its related nitrogen-containing heterocyclic cousins, such as quinolines and quinazolines, are privileged structures in medicinal chemistry, known to exhibit a wide array of pharmacological effects.[1][2][3][4][5]

This document, therefore, adopts a predictive and methodological approach. We will first dissect the chemical architecture of this compound to hypothesize its potential biological activities based on established structure-activity relationships (SAR) of analogous compounds. Subsequently, we will provide a detailed roadmap of experimental protocols, from initial screening to mechanistic studies, designed to systematically investigate and validate these potential therapeutic applications. Our objective is to equip you with the foundational knowledge and practical frameworks necessary to unlock the full potential of this intriguing molecule.

Structural Dissection and Postulated Biological Activities

This compound is a unique heterocyclic compound characterized by a fused bicyclic quinolizine core, further functionalized with an ethyl carboxylate group at position 3, a formyl group at position 1, and a ketone at position 4. Each of these moieties can play a crucial role in the molecule's interaction with biological targets.

-

The Quinolizine Core: This nitrogen-containing heterocyclic system is a known pharmacophore present in various biologically active compounds. Quinolizidine derivatives, for instance, have demonstrated notable antimicrobial activity, particularly against Mycobacterium tuberculosis and various Gram-positive bacterial strains.[1]

-

Carboxylate and Formyl Groups: The presence of the ethyl carboxylate and formyl groups introduces polar and reactive sites. The carboxylate moiety, a common feature in many drugs, can participate in hydrogen bonding and ionic interactions with biological receptors.[6][7][8] The formyl group, an aldehyde, is a reactive handle that can form Schiff bases with amino groups on proteins, potentially leading to covalent inhibition or modulation of target function.

Based on these structural alerts and the known bioactivities of related quinoline and quinazoline derivatives, we can postulate the following potential biological activities for this compound:

-

Anticancer Activity: Quinolone, quinoline, and quinazoline derivatives are well-established anticancer agents that act through diverse mechanisms, including inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[2][3][9][10][11]

-

Antimicrobial Activity: The quinoline and quinolizine scaffolds are present in numerous antibacterial and antifungal agents.[1][12][13][14][15] The potential for this compound to inhibit microbial growth warrants thorough investigation.

-

Anti-inflammatory Activity: Several quinoline and quinazoline derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) or various kinases.[4][7][16][17][18]

A Roadmap for Biological Evaluation: Experimental Protocols

This section provides a detailed, step-by-step guide for the comprehensive biological evaluation of this compound.

In Vitro Anticancer Activity Assessment

The initial step is to screen for cytotoxic effects against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a normal cell line like MCF-10A for selectivity) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Example IC50 Values Table

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Experimental Value | Known Value |

| A549 | Experimental Value | Known Value |

| HCT116 | Experimental Value | Known Value |

| MCF-10A | Experimental Value | Known Value |

Workflow for Anticancer Activity Evaluation

Caption: Workflow for anticancer activity evaluation.

Antimicrobial Activity Screening

The potential of this compound as an antimicrobial agent can be assessed using standard broth microdilution methods.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains according to CLSI guidelines.

-

Compound Preparation: Prepare a stock solution of the compound in DMSO and serially dilute it in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no antimicrobial agent).

-

Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Example MIC Values Table

| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus | Experimental Value | Known Value | N/A |

| E. coli | Experimental Value | Known Value | N/A |

| C. albicans | Experimental Value | N/A | Known Value |

| A. niger | Experimental Value | N/A | Known Value |

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential can be initially screened by assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control and a positive control (e.g., L-NAME).

-

Griess Reagent Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential anti-inflammatory signaling pathway.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is not yet available, we can draw parallels from related quinoline and quinoxaline structures.[6][19][20] For instance, in quinoline carboxylic acids, the position and nature of substituents on the benzo portion of the ring are critical for activity.[6] Similarly, the presence of a carboxylic acid or its ester at certain positions is often crucial for potency.[8]

Future work should focus on synthesizing a library of analogues of the title compound to explore the SAR. Key modifications could include:

-

Variation of the ester group: Modifying the ethyl ester to other alkyl or aryl esters to probe the effect of steric bulk and lipophilicity.

-

Modification of the formyl group: Converting the aldehyde to other functional groups such as an oxime, hydrazone, or reducing it to an alcohol to understand its role in activity.

-

Substitution on the quinolizine ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the aromatic ring to modulate electronic and steric properties.

Conclusion

This compound represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. Its structural similarity to well-known bioactive heterocyclic compounds strongly suggests that it may possess valuable anticancer, antimicrobial, and/or anti-inflammatory properties. This guide provides a robust framework for the systematic investigation of these potential activities. The detailed experimental protocols and proposed avenues for SAR studies are intended to empower researchers to unlock the full pharmacological profile of this promising molecule and its derivatives, potentially leading to the development of new therapeutic agents.

References

- Sparatore, A., Sparatore, F., & Zarrinmayeh, H. (1987). Quinolizidine derivatives with antimicrobial activity. Il Farmaco; edizione scientifica, 42(3), 159–174.

- Hei, Y.-Y., et al. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.

- Kaur, R., & Kumar, R. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 15(11), 2419–2455.

- Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8049–8064.

- Al-Ostath, O. A., et al. (2022).

- Akhtar, M. J., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Current pharmaceutical design, 22(28), 4416–4428.

- Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Medicinal Chemistry.

- Geronikaki, A., et al. (2016). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules (Basel, Switzerland), 21(11), 1451.

- Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31235–31256.

- Kumar, R., & Kaur, R. (2018). Anticancer Activity of Quinoline Derivatives; An Overview.

- Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709–714.

- Höglund, I. P. J., et al. (2010). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 53(3), 1172–1183.

- Pal, M. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 21(30), 3452–3470.

- Althuis, T. H., et al. (1980). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of medicinal chemistry, 23(3), 262–269.

- Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.

- Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(16), 8049-8064.

- Insuasty, A., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics, 8(4), 239.

- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).

- Al-Suwaidan, I. A., et al. (2022). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 27(22), 7954.

- Janardhanan, N., et al. (2025).

Sources

- 1. [Quinolizidine derivatives with antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

A Technical Guide to Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Prospects

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxo-4H-quinolizine scaffold represents a compelling class of nitrogen-fused heterocyclic compounds that have garnered increasing attention in medicinal chemistry. Possessing a unique zwitterionic character, this core structure serves as a versatile template for the design of novel therapeutic agents.[1] This guide provides an in-depth exploration of derivatives and analogs of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, a key exemplar of this compound class. We will dissect prevalent synthetic strategies, delve into the spectrum of biological activities, elucidate critical structure-activity relationships (SAR), and provide detailed experimental protocols for synthesis and biological evaluation. The objective is to furnish drug development professionals with a comprehensive resource that bridges foundational chemistry with actionable insights for future research and development.

The 4-Oxo-4H-Quinolizine Scaffold: A Privileged Core

The 4-oxo-4H-quinolizine ring system is a bicyclic heteroaromatic structure containing a bridgehead nitrogen atom. This arrangement distinguishes it from its more extensively studied isomers, such as quinolones and quinazolinones.[1][2] The inherent polarity and rigid conformational framework of the quinolizine nucleus make it an attractive starting point for developing compounds that can engage with biological targets with high specificity. While the broader quinoline family is known for a wide array of pharmacological effects including antimalarial, anticancer, and antibacterial activities, the 4-oxo-4H-quinolizine subclass is an emerging field ripe for exploration.[3][4][5][6]

Derivatives of this scaffold have shown promise in several therapeutic areas, including:

-

Anticancer Agents: Certain analogs have demonstrated integrin inhibitory action, suggesting potential in angiogenesis inhibition.[2]

-

Antimicrobial Activity: Structural similarities to quinolone antibiotics suggest a likely mechanism involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[1]

-

Antiviral Properties: Research into related structures has pointed towards potential applications as anti-HIV agents, particularly as integrase inhibitors.[7]

Synthetic Strategies for the Quinolizine Core

The construction of the 4-oxo-4H-quinolizine core is a critical step in the development of novel derivatives. Several robust synthetic methodologies have been established, allowing for controlled introduction of diverse functional groups.

Key Synthetic Approaches:

-

Tandem Horner-Wadsworth-Emmons (HWE) Olefination/Cyclisation: This powerful method allows for facile, one-pot access to substituted 4-oxo-4H-quinolizines. It typically involves the reaction of a 2-pyridyl aldehyde with a phosphonate reagent, which undergoes an intramolecular cyclization to form the fused ring system. This approach is highly valued for its operational simplicity and tolerance of various functional groups.[7]

-

Stobbe Condensation Followed by Cyclisation: This classic method involves the condensation of a pyridinecarbaldehyde with a succinic ester derivative, followed by an acid- or base-catalyzed cyclization to yield the quinolizine core. It offers a reliable route to 2-substituted analogs.[8]

-

Palladium-Catalyzed Coupling Reactions: Methods like the Suzuki-Mayara coupling have been employed to construct the quinolizine system from appropriate building blocks, offering flexibility in substituent placement.[1][2]

The choice of synthetic route is dictated by the desired substitution pattern on the quinolizine ring. The HWE approach, for instance, is particularly effective for generating diversity at the 1, 2, and 3-positions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. journals.uob.edu.ly [journals.uob.edu.ly]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (CAS Number: 337909-10-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, identified by CAS number 337909-10-1. The 4H-quinolizin-4-one core structure is a significant pharmacophore, exhibiting a range of biological activities. This document collates available information on its physicochemical properties, potential synthetic pathways, and prospective biological applications, with a focus on providing a foundational resource for researchers in medicinal chemistry and drug development. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to offer insights into its potential characteristics and areas of investigation.

Introduction: The Quinolizine Scaffold in Medicinal Chemistry

The 4H-quinolizin-4-one heterocyclic system is a unique structural motif characterized by a bridgehead nitrogen atom. This arrangement imparts distinct physicochemical properties, including a polar zwitterionic character, making it a compelling scaffold for the design of novel therapeutic agents[1]. Derivatives of this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The subject of this guide, this compound, incorporates key functional groups—an aldehyde and an ethyl ester—that suggest its potential as both a biologically active molecule and a versatile intermediate for further chemical modifications. The presence of the formyl group, in particular, opens avenues for various chemical transformations, including condensations and oxidations, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 337909-10-1 | [2] |

| Molecular Formula | C₁₃H₁₁NO₄ | [2] |

| Molecular Weight | 245.23 g/mol | [3] |

| IUPAC Name | This compound | |

| SMILES | O=C(C1=CC(C=O)=C2C=CC=CN2C1=O)OCC | [3] |

| Topological Polar Surface Area (TPSA) | 64.85 Ų | [3] |

| Predicted LogP | 1.2887 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 3 | [3] |

Synthesis and Chemical Reactivity

Synthesis of the 4-Oxo-4H-quinolizine-3-carboxylate Core

Several methods have been reported for the synthesis of the 4-oxo-4H-quinolizine scaffold. A common approach involves the cyclization of appropriately substituted pyridine derivatives. For instance, a one-pot Stobbe condensation followed by cyclization, starting from commercially available 2-pyridinecarbaldehyde and diethyl succinate, has been successfully employed to construct the 4-oxo-4H-quinolizine-2-carboxylate core[4][5]. A similar strategy could be adapted for the 3-carboxylate isomer.

Another versatile method is the tandem Horner-Wadsworth-Emmons olefination/cyclization, which allows for the facile synthesis of substituted 4H-quinolizin-4-ones[5]. This approach offers the flexibility to introduce various functional groups onto the quinolizine ring.

Formylation via the Vilsmeier-Haack Reaction

The introduction of the formyl group at the C1 position of the quinolizine ring can likely be achieved through an electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being a prime candidate[6]. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds[6]. The 4-oxo-4H-quinolizine-3-carboxylate core is expected to be sufficiently electron-rich to undergo this transformation.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Therapeutic Applications

Although no specific biological data for this compound has been found, the broader class of quinolizine and quinoline derivatives has been extensively investigated for various therapeutic applications.

Anticancer Activity

Quinolizine and quinoline scaffolds are present in numerous compounds with demonstrated anticancer properties[7]. The proposed mechanisms of action for some of these derivatives include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as DNA gyrase and topoisomerase IV[1]. The cytotoxicity of novel quinoline and quinazoline derivatives is often evaluated in vitro against a panel of human cancer cell lines, such as HepG-2 (liver cancer) and Caco-2 (colon cancer)[2].

Antimicrobial Activity

The structural similarity of the 4H-quinolizin-4-one core to quinolone antibiotics suggests potential antibacterial activity[1]. Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death[1]. Furthermore, various quinoline derivatives have been reported to exhibit antifungal activity[8].

Anti-inflammatory Activity

Certain quinoline-related carboxylic acid derivatives have shown promising anti-inflammatory properties in in-vitro models, such as lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines[9].

Proposed Biological Investigation Workflow:

Caption: A proposed workflow for the biological evaluation of this compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for initial in vitro screening of the biological activities of novel compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG-2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the overnight culture medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for the microbe

-

Resazurin solution

-

96-well plates

Protocol:

-

Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate[1].

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL[1].

-

Include a positive control (microbes with a standard antibiotic), a negative control (broth only), and a growth control (microbes in broth without any compound)[1].

-

Incubate the plates at 37°C for 18-24 hours[1].

-

After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth[1].

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth (the well remains blue)[1].

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not publicly available, general precautions for handling quinoline derivatives should be followed. Quinolines can be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation[10][11]. Some quinoline derivatives are also suspected of causing genetic defects and may be carcinogenic[10][11].

Recommended Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion and Future Directions

This compound (CAS 337909-10-1) is a promising heterocyclic compound with a scaffold known for diverse biological activities. While direct experimental data for this specific molecule is scarce, its structural features suggest potential as an anticancer, antimicrobial, and anti-inflammatory agent. This technical guide provides a foundational understanding of its properties and outlines potential avenues for its synthesis and biological evaluation. Further research is warranted to elucidate the specific biological profile and mechanism of action of this compound, which could lead to the development of novel therapeutic leads. The synthetic handles present in the molecule also offer significant opportunities for the creation of compound libraries for extensive structure-activity relationship studies.

References

-

ResearchGate. (n.d.). In vitro cytotoxic activity of the newly designed derivatives against the HepG-2 and Caco-2 cell lines. Retrieved from ResearchGate. [Link]

-

Can, N., & Bingul, M. (2021). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Avicenna Journal of Medical Biochemistry, 9(2), 79-84. [Link]

-

Primo, V. V. R., et al. (2022). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega. [Link]

-

Al-Omary, F. A. M., et al. (2015). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 20(10), 18886-18898. [Link]

-

Spring, D. R., et al. (2014). Concise Synthesis of Substituted Quinolizin-4-ones by Ring-Closing Metathesis. European Journal of Organic Chemistry, 2014(26), 5763-5767. [Link]

-

Vo, D.-D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(21), 2463-2471. [Link]

-

ResearchGate. (n.d.). Recent advances towards the synthesis of 4H-quinolizin-4-one. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). Process for preparation of 4h-4-oxo-quinolizine-3-carboxylic acid derivatives.

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link]

-

Popova, Y., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 776-784. [Link]

-

Youssef, A. M., et al. (2018). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 65(3), 692-703. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 23(11), 2999. [Link]

-

ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. Retrieved from ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemos.de [chemos.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. brieflands.com [brieflands.com]

- 8. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide on the Structure Elucidation of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The quinolizine scaffold and its derivatives are known for their diverse biological activities.[1][2][3][4] This document outlines a systematic approach, integrating synthetic chemistry with advanced spectroscopic techniques, to unequivocally confirm the molecule's intricate architecture. The methodologies detailed herein are designed to serve as a robust resource for researchers, scientists, and professionals engaged in drug development and novel compound characterization.

Introduction: The Quinolizine Scaffold and the Rationale for Structural Verification

The quinolizine ring system, a nitrogen-containing heterocyclic compound, is a privileged structure in medicinal chemistry.[1][5] Its derivatives have demonstrated a wide array of pharmacological properties. This compound (CAS No. 337909-10-1)[6][7][8][9], with its specific functional group arrangement, presents a unique subject for structural analysis. The precise determination of its chemical structure is a critical prerequisite for understanding its reactivity, predicting its biological activity, and ensuring the reproducibility of scientific findings.

The process of structure elucidation involves a multi-faceted analytical approach to determine the chemical structure of a compound.[10] This guide will detail the logical progression from synthesis to a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are indispensable tools for this purpose.[10][11][12]

Synthetic Pathway: A Deliberate Approach to the Target Molecule

The synthesis of this compound is a critical first step that provides the material for analysis. A plausible and efficient synthetic route is paramount. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, is a suitable choice for introducing the formyl group onto a quinolizine precursor.[13][14][15][16]

Proposed Synthetic Strategy

A logical synthetic approach would involve the initial construction of the core quinolizine ring system, followed by functional group manipulation. A potential precursor, Ethyl 4-oxo-4H-quinolizine-3-carboxylate, can be synthesized through established methods, such as a one-pot Stobbe condensation followed by cyclization.[17] Subsequent formylation at the C1 position can be achieved using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).[13][14]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Step 1: Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, cool dimethylformamide (DMF) to 0°C.

-

Step 2: Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring. Maintain the temperature at 0°C.

-

Step 3: Substrate Addition: Dissolve Ethyl 4-oxo-4H-quinolizine-3-carboxylate in a suitable solvent and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Step 4: Reaction: Allow the reaction mixture to stir at room temperature for a specified period, monitoring the progress by Thin Layer Chromatography (TLC).

-

Step 5: Work-up and Purification: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base. The resulting precipitate can be filtered, washed, and purified by column chromatography or recrystallization to yield the desired product.

Spectroscopic Analysis: The Pillars of Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure.[10][12] Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11][18] Both ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial.

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to observe distinct signals for the aromatic protons on the quinolizine ring, the formyl proton, and the ethyl ester protons. The chemical shifts (δ) and coupling constants (J) are key to assigning these protons.[19][20]

-

¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule. The expected spectrum would show distinct signals for the carbonyl carbons (ketone and ester), the formyl carbon, the aromatic carbons, and the ethyl group carbons.[19][20]

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the proton spin systems within the quinolizine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular framework and confirming the positions of the formyl and ester groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[12]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate molecular weight, allowing for the determination of the molecular formula (C₁₃H₁₁NO₄ in this case).[6][7]

-

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide clues about the structure. For instance, the loss of the ethoxy group from the ester or the formyl group would result in characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11][18] For the target compound, key expected absorption bands would include:

-

Strong C=O stretching vibrations for the ketone and the ester carbonyl groups.

-

A distinct C=O stretching vibration for the aldehyde.

-

C-H stretching and bending vibrations for the aromatic and aliphatic protons.

-

C-O stretching vibrations for the ester.

Data Interpretation and Structure Confirmation

The culmination of the structure elucidation process lies in the careful and synergistic interpretation of all the collected data.

Integrated Spectroscopic Data Analysis

The molecular formula obtained from HRMS (C₁₃H₁₁NO₄) provides the foundation. The IR spectrum confirms the presence of the key functional groups (ketone, ester, aldehyde). The detailed analysis of the ¹H and ¹³C NMR spectra, aided by 2D NMR data, allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms, thus confirming the proposed structure of this compound.

Tabulated Spectroscopic Data Summary

| Technique | Expected Key Observations |

| ¹H NMR | Signals for aromatic protons, a downfield singlet for the formyl proton, a quartet and a triplet for the ethyl ester group. |

| ¹³C NMR | Resonances for ketone, ester, and aldehyde carbonyl carbons, aromatic carbons, and ethyl group carbons. |

| IR | Strong C=O stretching bands for ketone, ester, and aldehyde; C-H and C-O stretching bands. |

| HRMS | Accurate mass corresponding to the molecular formula C₁₃H₁₁NO₄. |

Workflow and Logical Relationships

The process of structure elucidation follows a logical and sequential workflow.

Caption: Workflow for the structure elucidation of a novel compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the detailed protocols and interpretive strategies outlined in this guide, researchers can confidently and accurately determine the structure of this and other novel heterocyclic compounds. This foundational knowledge is indispensable for advancing research in drug discovery and materials science.

References

- BenchChem. (n.d.). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.

- ACS Publications. (n.d.). The Chemistry of Quinolizines.

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).

- Wiley-VCH. (n.d.). Supporting Information.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.

- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016, December 2). International Journal of Chemical Studies.

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021, December 26). International Journal of Chemical Studies.

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.

- University College Dublin. (n.d.). CHEM30210.

- Fluorochem. (n.d.). This compound.

- ChemScene. (n.d.). 337909-10-1 | this compound.

- Mal, D. R. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube.

- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024, March 6).

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances.

- (PDF) 4H-Quinolizin-4-one Derivatives: A Review. (2018, January 28). ResearchGate.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).

- ECORFAN-Bolivia Journal The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. (n.d.).

- ChemBK. (n.d.). 4H-Quinolizine-3-carboxylic acid, 1-formyl-4-oxo-, ethyl ester.

- PubChem. (n.d.). Ethyl 4-oxo-4H-quinolizine-3-carboxylate.

- Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. (2015, November 4). ResearchGate.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.

- (PDF) Theoretical and experimental 1H, 13C and 15N NMR spectra of monomethyl substituted tetramethyl 9aH- and 4H-quinolizine-1,2,3,4-tetracarboxylate. (2025, August 8). ResearchGate.

- This compound|CAS 337909-10-1. (2025, November 28).

- Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025, December 20). ResearchGate.

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI.

-

Convenient synthesis of 1-substituted-4-methyl-5-oxo[5][11][18]triazolo[4,3-a]quinazolines. (n.d.). Arkivoc. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. ecorfan.org [ecorfan.org]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. chembk.com [chembk.com]

- 9. This compound|CAS 337909-10-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. benchchem.com [benchchem.com]

- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 13. chemijournal.com [chemijournal.com]

- 14. chemijournal.com [chemijournal.com]

- 15. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. rsc.org [rsc.org]

- 20. preprints.org [preprints.org]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Introduction: Unveiling the Potential of a Novel Quinolizine Scaffold

The quinolizine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is a novel derivative with a unique substitution pattern that suggests potential for biological activity. The presence of the formyl and carboxylate groups offers reactive handles for further chemical modification and potential interaction with biological targets.[1][2] While specific biological data for this compound is not yet widely published, its structural similarity to other biologically active quinolizine and quinazoline derivatives warrants its investigation in various in vitro assays.[3][4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vitro evaluation of this compound. The protocols detailed below are designed to be robust and self-validating, providing a solid foundation for initial screening and mechanistic studies.

Part 1: Foundational Assays - Assessing Cytotoxicity

A fundamental first step in the evaluation of any new compound is to determine its effect on cell viability. The MTT and MTS assays are reliable, colorimetric methods for assessing metabolic activity, which is often used as a proxy for cell viability.[7][8]

Scientific Rationale

These assays are based on the reduction of a tetrazolium salt (MTT or MTS) by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[8][9] This reduction results in the formation of a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.[9][10] A decrease in formazan production in the presence of the test compound indicates a reduction in cell viability or proliferation.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for MTT/MTS Cytotoxicity Assays.

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from established methods and provides a framework for assessing the cytotoxic effects of this compound on adherent cell lines.[8][10]

Materials:

-

Adherent cells of choice (e.g., A549, HeLa, HepG2)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

-

Incubate for 3-4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

-

Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

| Parameter | Recommended Value/Range |

| Cell Seeding Density | 5,000 - 10,000 cells/well |

| Compound Concentration Range | 0.1 - 100 µM (initial screen) |

| Incubation Time | 24, 48, 72 hours |

| Final DMSO Concentration | ≤ 0.5% |

| MTT Concentration | 0.5 mg/mL |

| Absorbance Wavelength | 570 nm |

Part 2: Probing for Specific Bioactivity - Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[11] Given that some quinolizine derivatives have shown inhibitory activity against various enzymes, it is prudent to screen this compound for such activity.[3]

Scientific Rationale

Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[11] By comparing the reaction rate in the presence and absence of the inhibitor, one can determine the potency of the inhibitor (e.g., IC₅₀ value) and gain insights into its mechanism of action.[11][12]

General Protocol: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes that have a chromogenic substrate.[11][13]

Materials:

-

Purified enzyme of interest

-

Specific substrate for the enzyme

-

Appropriate buffer solution

-

This compound

-

Positive control inhibitor (if available)

-

96-well UV-transparent plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in the appropriate buffer.

-

Prepare a stock solution of the substrate. The final concentration used in the assay should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Compound dilution (or vehicle for control)

-

Enzyme solution

-

-

Include controls: no enzyme, no substrate, and a known inhibitor.

-

Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow the compound to interact with the enzyme.[11]

-

-